E-Norendoxifen

Vue d'ensemble

Description

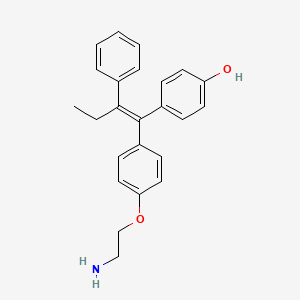

E-Norendoxifen is a compound with the molecular formula C24H25NO2 . It is also known as 4-hydroxy-N,N-didesmethyltamoxifen . It is a nonsteroidal aromatase inhibitor of the triphenylethylene group . It is an active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen .

Synthesis Analysis

The first synthesis of E-Norendoxifen has been reported . This included syntheses of (E)-norendoxifen, (Z)-norendoxifen, and (E,Z)-norendoxifen isomers . The synthesis of mixed (E,Z)-norendoxifen revealed that the E- and Z- isomers had strikingly different solubilities in methanol .Molecular Structure Analysis

The molecular weight of E-Norendoxifen is 359.5 g/mol . The IUPAC name is 4- [ ( E )-1- [4- (2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis

The synthesis of E-Norendoxifen involves a McMurry coupling reaction with propiophenone, which affords the diphenol in high yield . The diphenol is then monoalkylated with 2-iodoacetamide in the presence of potassium carbonate to provide the amide .Physical And Chemical Properties Analysis

E-Norendoxifen has a molecular weight of 359.5 g/mol, a XLogP3-AA of 5.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 7 . The exact mass is 359.188529040 g/mol, and the monoisotopic mass is also 359.188529040 g/mol .Applications De Recherche Scientifique

Dual Aromatase Inhibitory and Estrogen Receptor Modulatory Activities : E-Norendoxifen has been synthesized in various forms, including (E)- and (Z)-isomers. These compounds have shown affinity for both aromatase and estrogen receptors, suggesting their potential in breast cancer treatment. The (E)-isomer has a higher inhibitory ability against aromatase compared to the (Z)-isomer, making it particularly potent (Lv, Liu, Lu, Flockhart, & Cushman, 2013).

Inhibition of Cytochrome P450 Enzymes : E-Norendoxifen demonstrates the ability to inhibit key drug-metabolizing cytochrome P450 enzymes. This property is essential to understand its potential drug-drug interaction profile in clinical use (Liu, Flockhart, Lu, Lv, Lu, Han, Cushman, & Flockhart, 2013).

Development of Norendoxifen Analogues : Research into structurally related norendoxifen analogues aims to optimize efficacy and selectivity for breast cancer treatment. One such compound, 4'-hydroxynorendoxifen, showed increased potency against aromatase and affinity for estrogen receptors (Lv, Liu, Skaar, Flockhart, & Cushman, 2015).

Metabolic Disposition of Norendoxifen : Studies on the metabolic disposition of norendoxifen in vitro have identified key enzymes involved in its formation from endoxifen. CYP3A5 and CYP2D6 are major enzymes capable of this conversion, which is important for understanding its pharmacokinetics (Ma, Chu, Lu, Liu, Zhang, Liu, & Tang, 2018).

Suzuki Synthesis of Triphenylethylenes : Research on the synthesis of norendoxifen and its analogues has led to the development of new methods, such as the bis-Suzuki coupling strategy. This contributes to the exploration of novel therapeutic agents for breast cancer (Zhao, Jin, Liu, Skaar, Ipe, Lv, Flockhart, & Cushman, 2016).

Potential as Aromatase Inhibitor : Norendoxifen has been identified as a potent and selective inhibitor of aromatase, showing promise as a lead compound for new therapeutic agents targeting breast cancer (Lu, Xu, Pei, Mayhoub, Cushman, & Flockhart, 2012).

Mécanisme D'action

Safety and Hazards

E-Norendoxifen is a metabolite of the selective estrogen receptor modulator (SERM) tamoxifen . It has been evaluated in phase 1/2 clinical studies for its efficacy in patients with endocrine-refractory metastatic breast cancer as well as in patients with gynecologic, desmoid, and hormone-receptor positive solid tumors .

Orientations Futures

The affinities of both isomers for aromatase and the estrogen receptors, as well as the pharmacokinetic results, support the further development of E-Norendoxifen and its analogues for breast cancer treatment . The summarized body of literature provides compelling arguments for the ongoing development of E-Norendoxifen as a novel drug for multiple indications .

Propriétés

IUPAC Name |

4-[(E)-1-[4-(2-aminoethoxy)phenyl]-2-phenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO2/c1-2-23(18-6-4-3-5-7-18)24(19-8-12-21(26)13-9-19)20-10-14-22(15-11-20)27-17-16-25/h3-15,26H,2,16-17,25H2,1H3/b24-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQBLTPGQSYLHD-WCWDXBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCN)/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E-Norendoxifen | |

CAS RN |

1394929-55-5 | |

| Record name | E-Norendoxifen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394929555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-NORENDOXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UI9AT88BS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does E-Norendoxifen interact with aromatase and what are the downstream effects of this interaction?

A1: E-Norendoxifen acts as a potent competitive inhibitor of aromatase (CYP19), the enzyme responsible for converting testosterone to estradiol [, , , , ]. This inhibition effectively reduces the production of estradiol, which is a key driver of hormone receptor-positive breast cancer in postmenopausal women [, , , , ]. The E-isomer exhibits a 9.3-fold higher inhibitory ability against aromatase compared to the Z-isomer, highlighting its superior potency [, , , , ].

Q2: How does the structure of E-Norendoxifen relate to its activity as an aromatase inhibitor and estrogen receptor modulator?

A2: While the exact structural basis for E-Norendoxifen's interaction with aromatase is not fully elucidated in the provided abstracts, research suggests that the E-isomer's configuration allows for more favorable binding within the enzyme's active site compared to the Z-isomer [, , , , ]. This difference in binding affinity contributes to the observed difference in inhibitory potency between the two isomers [, , , , ]. Further investigation into the structure-activity relationship, potentially through docking and energy minimization studies as suggested in one study [], could provide a more detailed understanding of the key structural features contributing to E-Norendoxifen's activity.

Q3: Beyond aromatase, does E-Norendoxifen interact with other cytochrome P450 enzymes involved in drug metabolism?

A3: Yes, studies indicate that E-Norendoxifen can inhibit other cytochrome P450 enzymes, including CYP1A2, CYP3A4, CYP3A5, and CYP2C19, albeit with varying potencies [, , , ]. Specifically, it demonstrates a competitive inhibition mechanism against CYP2C19 and a non-competitive mechanism against CYP3A4 and CYP3A5 [, ]. These findings suggest a potential for drug-drug interactions when E-Norendoxifen is administered alongside medications metabolized by these enzymes.

Q4: Are there any known differences in the pharmacokinetic profiles of E-Norendoxifen and Z-Norendoxifen?

A4: While the provided research focuses on in vitro studies, one study did investigate the pharmacokinetic parameters of (E,Z)-Norendoxifen in mice []. Interestingly, this study found that the Z-isomer resulted in significantly higher plasma concentrations and exposures (AUC values) than E-Norendoxifen []. This difference in pharmacokinetics could have implications for the in vivo efficacy and potential side effect profiles of each isomer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

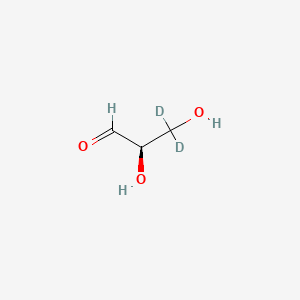

![DL-[1-2H]glyceraldehyde](/img/structure/B583802.png)

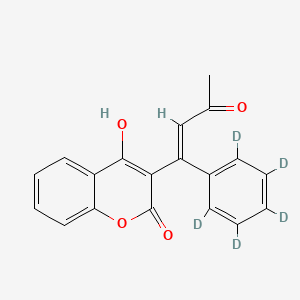

![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)

![3-(CHLOROBENZENESULFONYLOXYMETHYL)-5,5-DIMETHYLDIHYDRO-2[3H]-FURANONE](/img/no-structure.png)

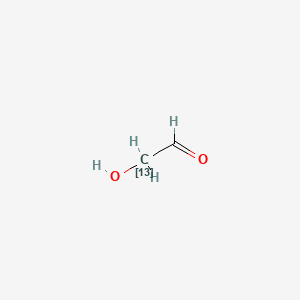

![[1-13C]Glycolaldehyde](/img/structure/B583812.png)